molecular formula C19H37NO3 B15081632 1-(Dibutylamino)-1-oxopropan-2-yl 2-ethylhexanoate CAS No. 6288-28-4

1-(Dibutylamino)-1-oxopropan-2-yl 2-ethylhexanoate

Katalognummer: B15081632
CAS-Nummer: 6288-28-4
Molekulargewicht: 327.5 g/mol
InChI-Schlüssel: KMCZEAHLLDORIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a range of scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate typically involves the reaction of 2-ethylhexanoic acid with a suitable amine and an esterifying agent. The reaction conditions often include the use of a solvent, such as an aliphatic alcohol, and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where the reactants are mixed in large reactors. The reaction is monitored and controlled to maintain optimal conditions, ensuring consistent quality and yield. The final product is then purified through distillation or other separation techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the functional groups involved .

Wirkmechanismus

The mechanism of action of 2-(dibutylamino)-1-methyl-2-oxoethyl 2-ethylhexanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to specific receptors or enzymes, altering their activity and leading to various physiological responses .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

6288-28-4

Molekularformel

C19H37NO3

Molekulargewicht

327.5 g/mol

IUPAC-Name

[1-(dibutylamino)-1-oxopropan-2-yl] 2-ethylhexanoate

InChI

InChI=1S/C19H37NO3/c1-6-10-13-17(9-4)19(22)23-16(5)18(21)20(14-11-7-2)15-12-8-3/h16-17H,6-15H2,1-5H3

InChI-Schlüssel

KMCZEAHLLDORIG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)OC(C)C(=O)N(CCCC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.